molecular formula C13H28 B3054859 5-(2-Methylpropyl)nonane CAS No. 62185-53-9

5-(2-Methylpropyl)nonane

Cat. No.: B3054859
CAS No.: 62185-53-9
M. Wt: 184.36 g/mol
InChI Key: RCOXMOQVMZTXOO-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)nonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C13H28 and a molecular weight of 184.36 g/mol . This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. Alkanes are known for their stability and are often used as reference compounds in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropyl)nonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of nonane with 2-methylpropyl halides under the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes. The process often employs metal catalysts such as palladium or platinum supported on carbon. The reaction conditions include high pressure and temperature to ensure complete hydrogenation and high yield of the desired alkane .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylpropyl)nonane, like other alkanes, primarily undergoes substitution reactions. These include:

    Halogenation: Reaction with halogens (chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine, UV light.

    Combustion: Oxygen, high temperature.

    Cracking: Zeolite catalysts, high temperature and pressure.

Major Products Formed:

    Halogenation: Haloalkanes such as 5-(2-methylpropyl)nonyl chloride.

    Combustion: Carbon dioxide and water.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

5-(2-Methylpropyl)nonane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)nonane in biological systems involves its interaction with lipid membranes and enzymes. As a hydrophobic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and function. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific branching pattern, which affects its physical and chemical properties. This branching can influence its boiling point, density, and reactivity compared to its straight-chain and differently branched counterparts .

Properties

IUPAC Name

5-(2-methylpropyl)nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOXMOQVMZTXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338020
Record name 5-Isobutylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62185-53-9
Record name 5-Isobutylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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